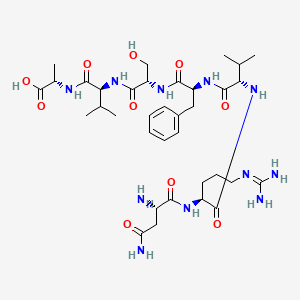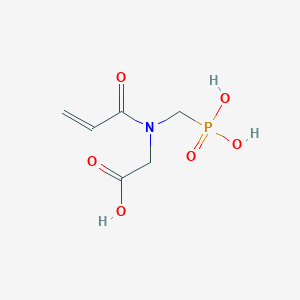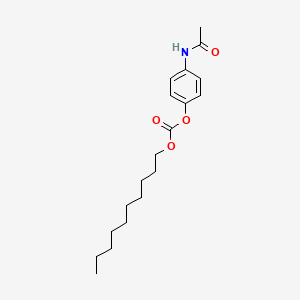silane CAS No. 917837-02-6](/img/structure/B14184981.png)
[3-(Ethenesulfonyl)prop-2-en-1-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethenesulfonyl)prop-2-en-1-ylsilane: is a unique organosilicon compound characterized by the presence of both ethenesulfonyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethenesulfonyl)prop-2-en-1-ylsilane typically involves the reaction of allyltrimethylsilane with ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Allyltrimethylsilane+Ethenesulfonyl chloride→3-(Ethenesulfonyl)prop-2-en-1-ylsilane+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ethenesulfonyl group, converting it into sulfinyl or sulfhydryl groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand or a precursor in the synthesis of catalysts for various organic reactions.
Polymer Science: It can be incorporated into polymer backbones to modify their properties, such as enhancing thermal stability or introducing functional groups.
Biology and Medicine:
Drug Development: The compound’s unique structure can be exploited in the design of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for various biotechnological applications.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 3-(Ethenesulfonyl)prop-2-en-1-ylsilane largely depends on the specific application. In catalysis, the compound can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, thereby modulating their activity.
Comparison with Similar Compounds
3-(Ethenesulfonyl)prop-2-en-1-ylsilane: can be compared with other organosilicon compounds such as allyltrimethylsilane and ethenesulfonyl chloride.
Uniqueness:
Functional Groups: The presence of both ethenesulfonyl and trimethylsilyl groups makes it unique, offering a combination of reactivity and stability.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
CAS No. |
917837-02-6 |
|---|---|
Molecular Formula |
C8H16O2SSi |
Molecular Weight |
204.36 g/mol |
IUPAC Name |
3-ethenylsulfonylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C8H16O2SSi/c1-5-11(9,10)7-6-8-12(2,3)4/h5-7H,1,8H2,2-4H3 |
InChI Key |
ZBUKLTSJEKJNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=CS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


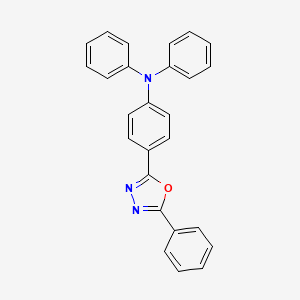
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
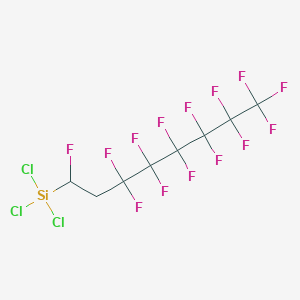
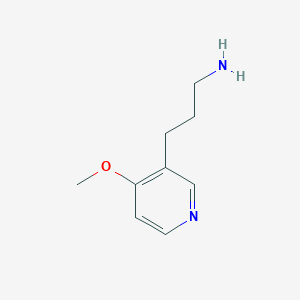
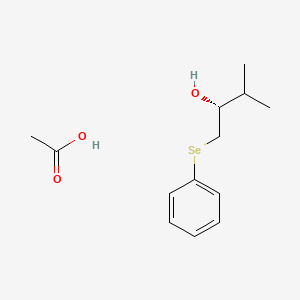
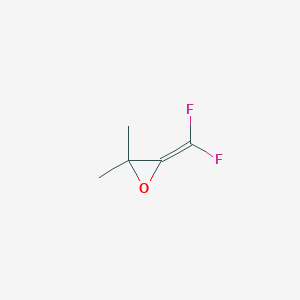
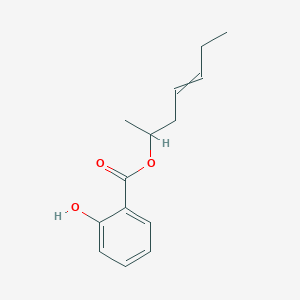

![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
